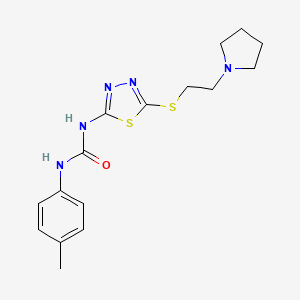

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

描述

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core substituted with a pyrrolidine-containing thioether side chain and a para-tolyl urea group. The 1,3,4-thiadiazole moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

属性

IUPAC Name |

1-(4-methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS2/c1-12-4-6-13(7-5-12)17-14(22)18-15-19-20-16(24-15)23-11-10-21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPMAJBBCVMHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic center on the thiadiazole ring.

Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

科学研究应用

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.

作用机制

The mechanism of action of 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the pyrrolidine and urea moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea with structurally related compounds from the evidence:

Key Observations

Thioether Side Chain Impact :

- The pyrrolidinyl ethyl thioether in the target compound likely enhances solubility and target engagement compared to rigid aromatic thioethers (e.g., furopyrimidine in Compound 24) . Piperidine analogs (e.g., ) show similar flexibility but may differ in steric and electronic profiles.

- Morpholine-containing thioethers (e.g., Compound in Evi9) exhibit stronger kinase inhibition, suggesting heterocyclic substituents critically modulate activity .

Fluorinated aryl ureas (e.g., 4-fluorophenyl in ) demonstrate enhanced anticonvulsant activity but may reduce metabolic stability compared to p-tolyl .

Biological Activity Trends :

- Thiadiazole-urea hybrids with bulky aromatic thioethers (e.g., furopyrimidine in ) show anticancer activity, while flexible aliphatic side chains (e.g., pyrrolidinyl ethyl) are understudied but predicted to target enzymes like acetylcholinesterase .

- Anticonvulsant activity is strongly linked to electron-withdrawing substituents (e.g., Cl, F) on the aryl urea, which the p-tolyl group lacks .

Research Findings and Gaps

- Synthetic Feasibility: The target compound can likely be synthesized via established routes for analogous piperidine derivatives, using 2-(pyrrolidin-1-yl)ethanethiol and 5-amino-1,3,4-thiadiazole-2-thiol precursors .

- Contradictions : Anticonvulsant activity in thiadiazole-ureas correlates with electron-deficient aryl groups (e.g., 4-fluorophenyl in ), suggesting the p-tolyl group may prioritize other therapeutic avenues like anticancer or antimicrobial applications.

生物活性

The compound 1-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea , often referred to as a thiadiazole derivative, has drawn attention in medicinal chemistry due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure includes a pyrrolidine moiety and a thiadiazole ring, which contribute to its biological activity. The presence of sulfur in the thiadiazole enhances lipophilicity, facilitating cellular membrane penetration.

Chemical Structure:

Biological Activity Overview

Various studies have reported on the biological activity of thiadiazole derivatives. The following sections summarize key findings related to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 8 | Effective against Staphylococcus aureus |

| 2 | 16 | Effective against Pseudomonas aeruginosa |

| 3 | 32 | Moderate activity against E. coli |

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. A notable study demonstrated that certain derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| A | 0.52 | Moderate | High |

| B | 1.25 | Low | Moderate |

The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. A recent study found that specific derivatives exhibited cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

Case Study 1: A synthesized derivative of thiadiazole was tested for its effect on liver enzyme activities. The results indicated significant activation of glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT), suggesting hepatoprotective properties.

Case Study 2: Another study focused on the antiurease activity of thiadiazole derivatives. The compound demonstrated an IC50 value of , indicating strong inhibitory effects compared to standard urease inhibitors.

常见问题

What are the key considerations for designing a synthetic route for this compound?

Basic Research Focus

The synthesis of this compound involves multi-step protocols due to its hybrid structure combining a urea backbone, thiadiazole, and pyrrolidine substituents. Key steps include:

- Thiadiazole core formation : Utilize cyclization reactions between thiosemicarbazides and carboxylic acid derivatives under acidic conditions, as described for analogous thiadiazole-urea hybrids .

- Functionalization of the thiadiazole ring : Introduce the pyrrolidinyl-ethylthio moiety via nucleophilic substitution or thiol-ether coupling, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to optimize regioselectivity .

- Urea linkage formation : React the intermediate amine with p-tolyl isocyanate under controlled temperatures (0–5°C) to avoid side reactions .

Monitoring : Use TLC for reaction progress and NMR/HPLC for purity validation .

How can researchers confirm the structural integrity of this compound?

Basic Research Focus

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) and confirm urea carbonyl (δ ~155–160 ppm in ¹³C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the thiadiazole and pyrrolidine groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the thiadiazole-urea linkage, as demonstrated for structurally similar compounds .

What in vitro assays are recommended for preliminary biological screening?

Basic Research Focus

Prioritize target-agnostic assays to evaluate broad bioactivity:

- Enzyme inhibition assays : Test against kinases, phosphatases, or proteases due to the thiadiazole moiety’s affinity for catalytic sites .

- Cellular cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC₅₀ values to reference compounds .

- Receptor binding studies : Screen for interactions with GPCRs or nuclear receptors via fluorescence polarization or SPR .

Controls : Include structurally analogous urea-thiadiazole derivatives (e.g., p-chlorophenyl variants ) to establish structure-activity relationships (SAR).

How can reaction yields be optimized for the thiadiazole-urea intermediate?

Advanced Research Focus

Yield optimization requires addressing common bottlenecks:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiadiazole functionalization but may require post-reaction purification via column chromatography to remove residual amines .

- Temperature control : Maintain ≤50°C during urea coupling to prevent decomposition of the thiadiazole core .

- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to improve reaction kinetics while minimizing byproducts .

Data-driven approach : Use design of experiments (DoE) to model interactions between solvent, temperature, and catalyst .

How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Advanced Research Focus

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects:

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .

- Orthogonal target validation : Employ CRISPR-based gene silencing or competitive binding assays to confirm specificity for the hypothesized target .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with pyridyl ) to isolate critical pharmacophores.

What computational strategies predict the compound’s mechanism of action?

Advanced Research Focus

Leverage hybrid computational-experimental workflows:

- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets. The thiadiazole ring may exhibit affinity for ATP-binding pockets in kinases .

- Molecular dynamics (MD) simulations : Model binding stability and conformational changes in the urea-pyrrolidine linkage over 100-ns trajectories .

- QSAR modeling : Train models using bioactivity data from analogs (e.g., triazole-urea hybrids ) to predict ADMET properties.

Validation : Cross-reference computational hits with experimental SAR and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。